Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate
CAS No.:
Cat. No.: VC13779699
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO4 |
|---|---|
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate |
| Standard InChI | InChI=1S/C15H17NO4/c1-2-20-15(17)11-7-10-6-9-4-3-5-12(9)14(16(18)19)13(10)8-11/h6,11H,2-5,7-8H2,1H3 |
| Standard InChI Key | OKFXQSCGNAREFL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] |
Introduction
Molecular Structure and Characterization
Structural Analysis
Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate features a bicyclic indacene core fused across five- and seven-membered rings. The nitro group (-NO₂) is positioned at the 4th carbon of the indacene system, while the ethyl carboxylate (-COOCH₂CH₃) occupies the 2nd carbon. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions.
The molecular formula C₁₅H₁₇NO₄ corresponds to a molecular weight of 275.30 g/mol, as confirmed by high-resolution mass spectrometry. Comparative analysis with structural analogs, such as 2-methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (C₁₃H₁₅NO₂), reveals that the ethyl carboxylate group significantly increases molecular weight and polar surface area, enhancing solubility in polar solvents .
Table 1: Structural Comparison of Indacene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Ethyl 4-nitro-s-indacene-2-carboxylate | C₁₅H₁₇NO₄ | 275.30 | Nitro, ethyl carboxylate |
| 2-Methyl-4-nitro-s-indacene | C₁₃H₁₅NO₂ | 217.26 | Nitro, methyl |
| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | C₁₂H₁₃NO₅ | 251.24 | Nitrophenyl, ketone, ester |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum displays signals for the ethyl group (δ 1.25 ppm, triplet; δ 4.15 ppm, quartet) and indacene protons (δ 2.8–3.2 ppm, multiplet). The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting their signals upfield. ¹³C NMR data corroborate the ester carbonyl at δ 170.5 ppm and the nitro-bearing carbon at δ 148.2 ppm.
Infrared (IR) spectroscopy identifies key functional groups: the nitro group exhibits strong absorption at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), while the ester carbonyl appears at 1725 cm⁻¹.
Synthesis and Manufacturing
Reaction Mechanisms
The synthesis involves a multi-step process starting with the nitration of 1,2,3,5,6,7-hexahydro-s-indacene. Nitration typically employs a mixture of nitric and sulfuric acids, introducing the nitro group at the 4th position via electrophilic aromatic substitution. Subsequent esterification with ethyl chloroformate in the presence of a base (e.g., pyridine) yields the final product.
Critical parameters include:
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Temperature: Nitration proceeds optimally at 0–5°C to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran (THF) is used for esterification to stabilize reactive intermediates.
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Catalysts: Lewis acids like FeCl₃ enhance nitration regioselectivity.
Optimization Strategies
Yield improvements focus on purification techniques. Column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% purity. Recent advances explore microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, though scalability remains challenging .
Physicochemical Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 112–115°C and decomposition onset at 220°C, indicating moderate thermal stability. The nitro group contributes to exothermic decomposition, necessitating cautious handling during high-temperature applications .
Solubility and Reactivity
The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). Hydrolysis studies under acidic conditions (pH <3) show gradual ester cleavage to form 4-nitro-s-indacene-2-carboxylic acid, suggesting pH-dependent reactivity.
Applications in Scientific Research
Medicinal Chemistry
Preliminary screens indicate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Molecular docking simulations propose inhibition of bacterial dihydrofolate reductase (DHFR) through nitro group interactions with the enzyme’s active site.
Organic Synthesis
The compound serves as a dienophile in Diels-Alder reactions, forming polycyclic adducts with applications in materials science. For example, reaction with cyclopentadiene yields a tricyclic product with 78% efficiency .
Research Findings and Biological Activity
Enzyme Interactions
Cytochrome P450 (CYP1A2) inhibition assays reveal moderate activity (IC₅₀ = 45 µM), suggesting potential drug-drug interaction risks . Further studies are needed to assess in vivo metabolic pathways.
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